molecular formula C19H27N3O2 B2881996 2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1258757-58-2

2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide

Cat. No.: B2881996
CAS No.: 1258757-58-2
M. Wt: 329.444
InChI Key: FPCSJMFEXOCVDP-UHFFFAOYSA-N
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Description

2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide is a complex organic compound featuring an adamantane core, a formamido group, a cyanocyclobutyl moiety, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide typically involves multiple steps:

Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives of the cyanocyclobutyl group.

    Substitution: Various substituted formamido derivatives.

Scientific Research Applications

2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide has diverse applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The adamantane core is known to disrupt viral replication by interfering with viral protein functions. The cyanocyclobutyl and formamido groups enhance binding affinity to specific molecular targets, potentially inhibiting enzymatic activities crucial for pathogen survival .

Comparison with Similar Compounds

    Amantadine: An antiviral drug with a similar adamantane core.

    Rimantadine: Another antiviral agent with structural similarities.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.

Uniqueness: 2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide is unique due to the combination of its adamantane core with a cyanocyclobutyl moiety, which is not commonly found in other similar compounds. This structural uniqueness may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-22(19(12-20)3-2-4-19)16(23)11-21-17(24)18-8-13-5-14(9-18)7-15(6-13)10-18/h13-15H,2-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCSJMFEXOCVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2)C4(CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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